Disilane - 1590-87-0

Disilane

Catalog Number: EVT-334835
CAS Number: 1590-87-0
Molecular Formula: Si2H6
Molecular Weight: 56.17 g/mol
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Product Introduction

Description
Disilicon is an elemental silicon.
Synthesis Analysis

Disilane can be synthesized through several methods:

  1. Hydrolysis of Magnesium Silicide: This method produces silane, disilane, and trisilane. Although primarily used for silane production, it remains viable for generating disilane due to the spontaneous flammability of silane caused by trace amounts of disilane .
  2. Dehydrogenation Reactions: Recent advancements have introduced methods using dehydrogenation of tri-substituted hydrosilanes. For example:
    • Using Silver Salts: A method involves the catalytic dehydrogenation of tertiary silanes with silver salts at temperatures ranging from -10 to 120 °C .
    • Using Tri(pentafluorobenzene) Borane: Another efficient method employs tri(pentafluorobenzene) borane as an oxidant to catalyze the dehydrogenation reaction in an organic solvent at temperatures between 0 and 100 °C .

These methods highlight the versatility and efficiency of modern synthetic approaches to disilane.

Molecular Structure Analysis

Disilane's molecular structure consists of two silicon atoms bonded to each other with single bonds, surrounded by hydrogen atoms. The structural formula can be represented as:

H3SiSiH3\text{H}_3\text{Si}-\text{Si}\text{H}_3

Structural Data

  • Molecular Weight: Approximately 62.12 g/mol
  • Bond Angles: The Si-Si bond angle is approximately 109.5°, indicative of a tetrahedral geometry around each silicon atom.
  • Electronic Structure: The Si-Si bond exhibits characteristics similar to carbon-carbon single bonds but has unique electronic properties due to its higher energy levels .
Chemical Reactions Analysis

Disilane participates in various chemical reactions, particularly those involving silicon chemistry:

  1. Thermal Decomposition: Disilane thermally decomposes at approximately 640 °C to deposit amorphous silicon, which is critical in the manufacturing of photovoltaic devices .
  2. Silylation Reactions: Disilane acts as a silylation reagent in organic synthesis, facilitating the introduction of silicon into organic molecules. For instance, it can be used in reactions involving aryl halides to produce silylated products without cleaving the Si-Si bond .
  3. Electrochemical Methods: There are reports of using electrochemistry for synthesizing disilanes, although these methods have limitations regarding safety and structural specificity .
Mechanism of Action

The mechanism by which disilane reacts typically involves the activation of Si-H bonds. For instance, when using silver salts as catalysts, the silver ions facilitate the cleavage of Si-H bonds, allowing for the formation of new Si-Si bonds via radical mechanisms. This process can lead to various organosilicon compounds depending on the reaction conditions and substrates involved .

Physical and Chemical Properties Analysis

Disilane exhibits several notable physical and chemical properties:

  • Physical State: At standard temperature and pressure, disilane is a colorless gas with a pungent odor.
  • Boiling Point: Approximately -7.5 °C.
  • Flammability: Highly flammable and can ignite spontaneously in air.
  • Density: About 1.5 g/L at room temperature.
  • Reactivity: Disilane is more reactive than silane due to the presence of the Si-Si bond, making it useful in various synthetic applications .
Applications

Disilane has several scientific applications:

  1. Silicon Wafer Production: Used in chemical vapor deposition processes to produce high-purity silicon wafers for electronic devices.
  2. Organic Synthesis: Serves as a versatile reagent in silylation reactions, enabling the incorporation of silicon into organic molecules for various applications in materials science .
  3. Nanotechnology and Materials Science: Disilanes are explored for their unique electronic properties in developing new materials with tailored photophysical characteristics .
Introduction to Disilane

Historical Evolution of Disilane Research

The investigation of disilane commenced in 1857–1858 when Friedrich Wöhler and Heinrich Buff first observed volatile silicon hydrides during acid treatment of metal silicides. However, conclusive identification eluded researchers until 1902, when Henri Moissan and Samuel Smiles isolated "silicoethane" (later named disilane) within this reactive mixture using magnesium silicide (Mg₂Si) hydrolysis techniques [6]. Their meticulous work established disilane’s empirical formula and distinctive reactivity compared to carbon analogues—reveiling unexpected kinetic instability and spontaneous flammability upon air exposure.

Between 1916–1924, Alfred Stock revolutionized disilane research through pioneering high-vacuum apparatus designs. This enabled the first systematic purification and characterization of disilane alongside higher silanes (e.g., trisilane Si₃H₈). Stock quantified key physical properties and reaction behaviors, laying essential groundwork for understanding silicon-silicon bond chemistry [6]. Despite these advances, industrial relevance remained minimal until the mid-20th century.

The semiconductor industry's emergence post-1960 catalyzed disilane’s technological ascent. As chemical vapor deposition (CVD) became fundamental for silicon wafer production, researchers discovered disilane’s advantages over monosilane (SiH₄): lower deposition temperatures (≈400°C vs. >600°C) and tenfold increased film growth rates under plasma conditions [7]. This established disilane as a critical precursor for advanced microelectronics manufacturing—transitioning it from academic interest to high-value industrial commodity.

Table: Key Historical Milestones in Disilane Research

Year RangeKey ResearchersContributionsTechnological Impact
1857–1858Friedrich Wöhler, Heinrich BuffInitial observation of silicon hydrides from metal silicide reactionsFoundation for systematic silane chemistry
1902Henri Moissan, Samuel SmilesIsolation and identification of "silicoethane" (disilane)First definitive characterization of Si₂H₆
1916–1924Alfred StockHigh-vacuum purification; property quantificationEnables precise study of oligosilanes
Post-1960Industrial R&D teamsOptimization for semiconductor CVD processesTransition to electronic materials production

Fundamental Chemical Properties and Molecular Structure

Disilane manifests as a colorless gas with a repulsive, pungent odor under ambient conditions. Its molecular architecture consists of two silicon atoms connected by a direct sigma bond (Si–Si length: 2.331 Å), each terminally bonded to three hydrogen atoms (Si–H length: 1.492 Å) [2] [6]. This tetrahedral arrangement generates bond angles near 109°, resembling ethane (C₂H₆) structurally but diverging dramatically in reactivity due to diminished orbital overlap between silicon atoms.

Core physicochemical properties include:

  • Melting point: -132°C
  • Boiling point: -14.5°C at atmospheric pressure
  • Vapor density: 2.7 g/cm³ (relative to air = 1)
  • Liquid density: 0.686 g/cm³ at boiling point [4] [6]

Disilane decomposes thermally above ≈300°C, forming silylene (SiH₂) radicals and elemental silicon—a reaction harnessed industrially for thin-film deposition. It exhibits pyrophoric behavior, igniting spontaneously in air due to low Si–Si and Si–H bond dissociation energies (≈326 kJ/mol and ≈384 kJ/mol, respectively). Hydrolysis occurs violently:

Si₂H₆ + 6H₂O → 2Si(OH)₄ + 6H₂  

Redox reactions with halogens are explosive, necessitating specialized handling under inert atmospheres. Despite this lability, disilane demonstrates moderate solubility in nonpolar solvents like benzene and carbon disulfide (≈0.1 mol/L at 20°C) [4] [6].

Table: Comparative Properties of Disilane and Monosilane

PropertyDisilane (Si₂H₆)Monosilane (SiH₄)Structural/Reactivity Implications
Molecular weight62.22 g/mol32.12 g/molHigher molecular mass affects diffusion rates
Boiling point-14.5°C-111.9°CEnhanced intermolecular forces
Si–Si bond energy~326 kJ/molNot applicableWeaker than C–C bond (347 kJ/mol); facilitates decomposition
Deposition onset temperature~300°C~600°CLower energy pathway for silicon formation
CVD growth rate (plasma-enhanced)>100 nm/min~10 nm/minSuperior throughput for film manufacturing

Role in Semiconductor and Photovoltaic Industries

Disilane’s dominance in advanced manufacturing stems from its unparalleled performance in vapor deposition processes. Within semiconductor fabrication, it serves as a precursor for:

  • Epitaxial silicon layer growth in logic/memory chips
  • Silicon nitride (Si₃N₄) diffusion barriers via plasma-enhanced CVD
  • In-situ doped polycrystalline silicon gates
  • Silicon-germanium (SiGe) heterojunction bipolar transistors [3] [7]

Compared to monosilane, disilane enables film deposition at temperatures ≤400°C—critical for thermal budget control in sub-7nm node technologies. Its higher sticking coefficient and decomposition kinetics yield superior step coverage in high-aspect-ratio structures, while producing denser, lower-defect films with enhanced electronic properties [7]. The global semiconductor-grade disilane market reached $350 million in 2023, projected to exceed $680 million by 2032 at 7.5% CAGR [3].

In photovoltaics, disilane drives efficiency gains in silicon-based solar cells. Its decomposition facilitates:

  • High-purity amorphous silicon (a-Si) absorber layers
  • Boron/phosphorus-doped emitter contacts
  • Silicon oxide passivation layersDisilane-based deposition achieves film smoothness and doping uniformity unattainable with monosilane, boosting cell conversion efficiency by 1.5–2% absolute. This capability positions disilane centrally within the $680 billion solar panel market, anticipated to expand at >20% CAGR through 2030 [5] [7].

Table: Industrial Application Segmentation for High-Purity Disilane

Application SectorPurity RequirementPrimary FunctionMarket Value (2024)Projected CAGR
Semiconductor CVD≥99.999% (5N)Silicon epitaxy; dielectric barriers$231 million7.9% (to 2031)
Photovoltaic thin films≥99.99% (4N)Absorber layers; doped contacts$119 million8.2% (to 2033)
LED manufacturing≥99.999% (5N)Silicon carbide nucleation$42 million6.8% (to 2033)
R&D laboratories≥99.9%Novel material synthesis$18 million3.5% (to 2033)

Regional dynamics highlight Asia-Pacific's dominance, producing >75% of global electronic-grade disilane. Key manufacturers like Mitsui Chemicals (Japan), Taiwan Speciality Chemicals Corporation, and SK Specialty (South Korea) leverage proximity to semiconductor fabs and solar panel plants [1] [5]. Innovations focus on ultra-high-purity (≥99.9999%, 6N) disilane for quantum computing chips and perovskite-silicon tandem cells—sectors demanding part-per-trillion impurity levels.

Future growth hinges on scaling production via silane disproportionation (3SiH₄ → Si₂H₆ + SiH₂ + H₂) and electrolytic routes, potentially reducing costs 25–30% by 2030. As photolithography advances below 2nm and solar efficiencies approach 30%, disilane remains indispensable for silicon deposition where precision, purity, and process efficiency converge [3] [7].

Properties

CAS Number

1590-87-0

Product Name

Disilane

IUPAC Name

λ3-silanylidynesilicon

Molecular Formula

Si2H6

Molecular Weight

56.17 g/mol

InChI

InChI=1S/Si2/c1-2

InChI Key

NTQGILPNLZZOJH-UHFFFAOYSA-N

SMILES

[Si]#[Si]

Canonical SMILES

[Si]#[Si]

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